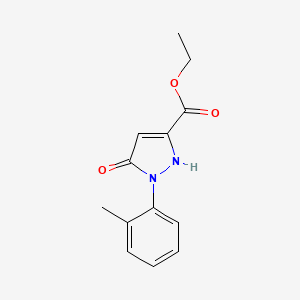
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the Balz-Schiemann reaction, where a diazonium salt derived from 2,4-difluoroaniline is treated with tetrafluoroboric acid to yield the corresponding difluorobenzene . This intermediate is then subjected to further reactions to introduce the furanone and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates with high efficiency and reduced side reactions . This approach is advantageous for scaling up the production process while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of carbonic anhydrase IX, a target for cancer therapy
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate ions . This inhibition can disrupt the pH balance in cancer cells, leading to their reduced proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with potent anticancer properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of a difluorophenyl group and a furanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for cancer therapy research.
Propriétés
Formule moléculaire |
C18H15F2NO4S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-[3-(2,4-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-8-5-11(19)9-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
Clé InChI |
HCOYVBBUBHNEPW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)



